2-Chloro-1,3-thiazole-4-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3-thiazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2NO2S2/c4-3-6-2(1-9-3)10(5,7)8/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPGHWGKYDGZGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934444-85-5 | |
| Record name | 2-chloro-1,3-thiazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1,3 Thiazole 4 Sulfonyl Chloride
Reactivity of the Sulfonyl Chloride Moiety
The chemical behavior of 2-Chloro-1,3-thiazole-4-sulfonyl chloride is significantly influenced by the highly reactive sulfonyl chloride (-SO₂Cl) functional group. This group is characterized by a sulfur atom in a high oxidation state, bonded to two oxygen atoms and a chlorine atom, making the sulfur atom highly electrophilic. This electrophilicity is the primary driver for its reactivity, particularly in nucleophilic substitution reactions. The presence of the chlorine atom, a good leaving group, facilitates these substitutions.
The electrophilic sulfur center of the sulfonyl chloride group is susceptible to attack by a wide range of nucleophiles. evitachem.com This results in the displacement of the chloride ion and the formation of a new bond between the sulfur and the nucleophile. These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. nih.gov
This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. evitachem.comresearchgate.net This reaction, known as sulfonylation of amines, is a cornerstone in the synthesis of many biologically active compounds. cbijournal.com The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen, typically by a second equivalent of the amine or an added base, to yield the stable sulfonamide.
Reaction Scheme: R¹R²NH + ClSO₂-R³ → R¹R²N-SO₂-R³ + HCl (Where R³ represents the 2-chloro-1,3-thiazole-4-yl group)
Detailed research findings indicate that these reactions are generally efficient and high-yielding. The choice of solvent and base can influence the reaction rate and purity of the product.
Table 1: Representative Amidation Reactions
| Nucleophile (Amine) | Product | Typical Conditions |
|---|---|---|
| Ammonia (NH₃) | 2-Chloro-1,3-thiazole-4-sulfonamide | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |
| Diethylamine | N,N-Diethyl-2-chloro-1,3-thiazole-4-sulfonamide | Base (e.g., Triethylamine), Solvent (e.g., THF) |
| Aniline | N-Phenyl-2-chloro-1,3-thiazole-4-sulfonamide | Base (e.g., Pyridine), Solvent (e.g., Dioxane) |
In the presence of a base, typically pyridine, this compound reacts with alcohols to form sulfonate esters. youtube.com This process is often referred to as alcohol activation, as the resulting sulfonate group is an excellent leaving group in subsequent substitution or elimination reactions. The mechanism is analogous to amidation, with the oxygen atom of the alcohol acting as the nucleophile, attacking the sulfur atom and displacing the chloride. youtube.com The reaction proceeds with retention of configuration at the alcohol's stereocenter. youtube.com
Reaction Scheme: R¹OH + ClSO₂-R² → R¹O-SO₂-R² + HCl (Where R² represents the 2-chloro-1,3-thiazole-4-yl group)
Table 2: Representative Esterification Reactions
| Nucleophile (Alcohol) | Product | Typical Conditions |
|---|---|---|
| Methanol | Methyl 2-chloro-1,3-thiazole-4-sulfonate | Pyridine, 0°C to rt |
| Ethanol | Ethyl 2-chloro-1,3-thiazole-4-sulfonate | Pyridine, 0°C to rt |
| Isopropanol | Isopropyl 2-chloro-1,3-thiazole-4-sulfonate | Pyridine, 0°C to rt |
The reaction of sulfonyl chlorides with thiolates provides a pathway to form thioethers, though this is a less common transformation compared to the synthesis of sulfonamides and sulfonate esters. More direct methods for creating C-S bonds from sulfonyl chlorides often involve reductive desulfonative cross-coupling reactions. researchgate.net However, under specific conditions, nucleophilic attack by a thiolate anion (RS⁻) on the sulfonyl chloride can occur. For the formation of thioethers (sulfides), specialized catalytic systems are often employed to facilitate the reduction of the sulfonyl group and subsequent C-S bond formation. researchgate.net
Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acids. evitachem.comnih.gov This reaction underscores the need for anhydrous conditions when performing other nucleophilic substitutions to prevent the formation of this undesired byproduct. evitachem.com The mechanism involves the nucleophilic attack of water on the electrophilic sulfur atom, leading to a tetrahedral intermediate which then eliminates a chloride ion and loses a proton to yield the sulfonic acid. The solvolysis of arenesulfonyl chlorides in hydroxylic solvents is generally considered to be a concerted Sₙ2 process. nih.gov
Reaction Scheme: H₂O + ClSO₂-R → HO-SO₂-R + HCl (Where R represents the 2-chloro-1,3-thiazole-4-yl group)
The rate of hydrolysis can be influenced by solvent polarity and the electronic nature of the substituents on the thiazole (B1198619) ring.
Nucleophilic Substitution Reactions
Reactivity of the Thiazole Ring System
The thiazole ring is an aromatic heterocycle containing both sulfur and nitrogen atoms. wikipedia.org Its aromaticity, characterized by significant pi-electron delocalization, dictates its reactivity. wikipedia.org In this compound, the ring's reactivity is heavily modulated by two strongly electron-withdrawing substituents: the chlorine atom at the C2 position and the sulfonyl chloride group at the C4 position.
These electron-withdrawing groups have several key effects:
Deactivation towards Electrophilic Aromatic Substitution: The substituents decrease the electron density of the thiazole ring, making it significantly less reactive towards attack by electrophiles.
Increased Acidity of Ring Protons: The proton at the C5 position is rendered more acidic, making it susceptible to deprotonation by strong bases.
Activation towards Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes it more susceptible to attack by nucleophiles. Nucleophilic substitution could potentially occur at the C2 position, leading to the displacement of the chloride. The high spin density at the C5 position in the LUMO of related chloro-thiazole compounds suggests this position is also reactive towards nucleophiles. researchgate.net
The thiazole ring itself is a relatively weak base, with a pKa of 2.5 for its conjugate acid. wikipedia.org The presence of electron-withdrawing groups further reduces the basicity of the ring nitrogen. While thiazoles can undergo cycloaddition reactions, these typically require high temperatures due to the stability of the aromatic ring. wikipedia.org
Oxidation and Reduction Transformations
The sulfonyl chloride functional group is in a high oxidation state, making it susceptible to reduction. Conversely, the synthesis of sulfonyl chlorides often involves oxidative processes.
Reduction of the Sulfonyl Chloride Group
The reduction of aryl sulfonyl chlorides, such as this compound, can lead to the formation of the corresponding thiols. Several methods have been established for this transformation. Common reducing agents include lithium aluminum hydride, zinc in the presence of an acid (like acetic or sulfuric acid), or hydroiodic acid generated in situ from iodine and red phosphorus. taylorfrancis.com
Catalytic hydrogenation offers an alternative route. Aromatic sulfonyl chlorides can be reduced to thiols using a palladium catalyst under a moderate pressure of hydrogen. taylorfrancis.comgoogle.com This reaction is typically carried out in the presence of a mild base to neutralize the hydrochloric acid formed as a byproduct. taylorfrancis.com The choice of base can influence the product, with some basic resins leading to the formation of disulfide compounds, which can subsequently be reduced to thiols. taylorfrancis.com Another effective method for the reduction of aryl sulfonyl chlorides to aryl thiols involves the use of triphenylphosphine (B44618) in toluene. organic-chemistry.orgresearchgate.net
The following table summarizes common reduction methods for aryl sulfonyl chlorides:
| Reagent/Catalyst | Product | Notes |
| Lithium Aluminum Hydride | Thiol | A powerful reducing agent. taylorfrancis.com |
| Zinc and Acid (e.g., Acetic Acid) | Thiol | A classic method for sulfonyl chloride reduction. google.comgoogle.com |
| Red Phosphorus and Iodine | Thiol | Generates hydroiodic acid in situ. taylorfrancis.com |
| Palladium Catalyst and H₂ | Thiol | Catalytic hydrogenation, often requires a base. taylorfrancis.comgoogle.com |
| Triphenylphosphine | Thiol | A milder reduction method. organic-chemistry.orgresearchgate.net |
Oxidation to Form the Sulfonyl Chloride Group
The synthesis of sulfonyl chlorides typically involves the oxidation of sulfur-containing compounds in lower oxidation states, such as thiols or disulfides. A common laboratory and industrial method is the oxidative chlorination of the corresponding thiol. organic-chemistry.org Reagents like a combination of hydrogen peroxide and thionyl chloride can efficiently convert thiols to sulfonyl chlorides. organic-chemistry.org Another approach involves the use of N-chlorosuccinimide (NCS) in the presence of a chloride source and water. organic-chemistry.org These oxidative methods are fundamental to the synthesis of compounds like this compound from its thiol precursor.
Coupling Reactions of the Thiazole Core
The chlorine atom at the C2 position of the thiazole ring can participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the thiazole core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The 2-chloro-1,3-thiazole moiety can serve as the halide partner in this reaction, enabling the introduction of various aryl, heteroaryl, or vinyl groups at the C2 position.
Heck Coupling
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. This compound can potentially undergo Heck coupling with various alkenes, leading to the formation of 2-alkenyl-1,3-thiazole derivatives.
Stille Coupling
In the Stille reaction, an organotin compound is coupled with an organic halide or pseudohalide, catalyzed by a palladium complex. This reaction is known for its tolerance of a wide range of functional groups. The 2-chloro position of the thiazole can be functionalized through Stille coupling with various organostannanes.
Sonogashira Coupling
The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base. This allows for the introduction of alkyne moieties at the C2 position of the thiazole ring.
The following table provides an overview of these coupling reactions as they might apply to the 2-chloro-1,3-thiazole core:
| Reaction | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Organoboron compound | Palladium catalyst + Base | C(sp²) - C(sp²) / C(sp²) - C(sp³) |
| Heck | Alkene | Palladium catalyst + Base | C(sp²) - C(sp²) |
| Stille | Organotin compound | Palladium catalyst | C(sp²) - C(sp²) / C(sp²) - C(sp³) |
| Sonogashira | Terminal Alkyne | Palladium catalyst + Copper(I) co-catalyst + Base | C(sp²) - C(sp) |
General Mechanisms of Sulfonyl Chloride Transformations
The reactivity of the sulfonyl chloride group is dominated by nucleophilic substitution at the sulfur atom. The mechanism of these reactions can vary depending on the reaction conditions and the nature of the nucleophile.
For arenesulfonyl chlorides, a bimolecular nucleophilic substitution (SN2-type) at the sulfur atom is a common pathway. nih.gov In this concerted mechanism, the nucleophile attacks the electrophilic sulfur atom, leading to the departure of the chloride leaving group.
In the presence of a base and a substrate with α-hydrogens, an elimination-addition mechanism via a highly reactive sulfene (B1252967) intermediate can occur. nih.gov However, for an aromatic sulfonyl chloride like this compound, which lacks α-hydrogens, this pathway is not operative.
The solvolysis of heteroaromatic sulfonyl chlorides, such as 2-thiophenesulfonyl chloride, has been shown to proceed via a concerted SN2 mechanism. nih.gov It is reasonable to assume that this compound follows a similar mechanistic pathway in its reactions with nucleophiles.
Stability Considerations in Reaction Development
The stability of this compound is a critical factor in its handling, storage, and use in chemical synthesis. Like many sulfonyl chlorides, it is sensitive to moisture.
Hydrolytic Stability
Sulfonyl chlorides are known to be susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This reaction can be problematic, as the generated hydrochloric acid can catalyze further decomposition or unwanted side reactions. Therefore, reactions involving this compound should be conducted under anhydrous conditions to prevent its degradation. The stability of sulfonyl chlorides towards hydrolysis is generally lower than that of sulfonyl fluorides. nih.gov
Thermal Stability
Aryl and heteroaryl sulfonyl chlorides generally exhibit better thermal stability compared to their alkyl counterparts. However, prolonged heating at elevated temperatures can lead to decomposition. For instance, some unstable sulfonyl chlorides, like pyridine-2-sulfonyl chloride, are known to decompose, whereas more stable analogs can be stored at room temperature for extended periods. mit.eduacs.org The thermal stability of this compound should be considered when developing reaction protocols, particularly those requiring high temperatures.
Compatibility with Reagents
The electrophilic nature of the sulfonyl chloride group makes it reactive towards a wide range of nucleophiles. Care must be taken to ensure that the chosen reaction conditions and reagents are compatible with this functional group. For instance, strong bases can promote hydrolysis or other side reactions. The choice of solvent is also important, as protic solvents can lead to solvolysis.
Derivatization and Structural Modification of 2 Chloro 1,3 Thiazole 4 Sulfonyl Chloride
Synthesis of Sulfonamide Derivatives
The most common derivatization of sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. bepls.com This reaction is a cornerstone in medicinal chemistry for producing compounds with a wide array of biological activities. nih.govresearchgate.net The general method involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct. eurjchem.com
The reaction of 2-chloro-1,3-thiazole-4-sulfonyl chloride with various amines, including heterocyclic amines, yields the corresponding N-substituted sulfonamides. This classic synthetic route is a convenient, single-step method for coupling the thiazole (B1198619) core with other cyclic structures. nih.gov The sulfonyl chloride group is a potent electrophile that readily reacts with the nucleophilic amine. researchgate.net This versatility allows for the creation of extensive libraries of compounds for biological screening.
Table 1: Examples of Heterocyclic Sulfonamide Synthesis
| Amine Reactant | Resulting Sulfonamide Derivative | Notes |
| Pyrrolidine | 2-Chloro-4-(pyrrolidin-1-ylsulfonyl)-1,3-thiazole | Standard reaction with a secondary aliphatic amine. |
| Piperidine | 2-Chloro-4-(piperidin-1-ylsulfonyl)-1,3-thiazole | Formation of a stable sulfonamide bond. |
| Morpholine | 4-(2-Chloro-1,3-thiazole-4-sulfonyl)morpholine | Reaction proceeds readily with common heterocyclic amines. |
| 2-Aminopyridine | N-(pyridin-2-yl)-2-chloro-1,3-thiazole-4-sulfonamide | Example of coupling with an aromatic heterocyclic amine. |
Beyond simple heterocycles, this compound can be functionalized with more complex and polycyclic amine structures to synthesize molecules with potential therapeutic applications. Research has demonstrated the synthesis of novel pyranothiazole and thiazolopyranopyrimidine derivatives bearing a sulfonamide moiety. iaea.org These elaborate structures are designed to interact with specific biological targets, and the sulfonamide linkage serves as a critical and stable connection between the thiazole headgroup and the complex amine-containing fragment. iaea.org This approach has been utilized in the design of compounds aimed at inhibiting specific enzymes, such as carbonic anhydrase, by tethering the thiazole sulfonamide to larger, more intricate molecular scaffolds. iaea.org
Generation of Sulfonate Esters and Thioethers
The electrophilic nature of the sulfonyl chloride group also permits reactions with other nucleophiles, such as alcohols and thiol surrogates, to generate sulfonate esters and thioethers, respectively.
The synthesis of sulfonate esters is a widely used transformation that involves treating the sulfonyl chloride with an alcohol in the presence of an amine base like pyridine. eurjchem.com The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur atom to displace the chloride. This reaction effectively "activates" the alcohol by converting the poor hydroxyl leaving group into a sulfonate, which is an excellent leaving group for subsequent substitution or elimination reactions. youtube.com
The generation of thioethers from sulfonyl chlorides is a more complex transformation. A modern, one-pot method involves the phosphine-mediated deoxygenation of the sulfonyl chloride. researchgate.netnih.gov In this process, a transient, highly reactive intermediate is formed, which can then be trapped in situ by a suitable nucleophile to form a carbon-sulfur bond, yielding a thioether. researchgate.netnih.gov This method avoids the direct use of thiols and expands the synthetic utility of sulfonyl chlorides as thiol surrogates. nih.gov
Design and Synthesis of Substituted Thiazole Sulfonyl Chloride Analogues
The chemical properties and biological activity of thiazole sulfonamides can be fine-tuned by synthesizing analogues of the parent this compound. This involves introducing different substituents onto the thiazole ring.
A preparative-scale, four-step synthesis has been reported for producing 2-alkyl- and 2-aryl-substituted thiazole-4-sulfonyl chlorides, starting from chloralamides. researchgate.net This approach provides access to previously unavailable building blocks for medicinal chemistry. researchgate.net Another example is the synthesis of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride, which involves the chlorination of its 5-methylsulfanyl precursor. researchgate.net The design of such analogues is often guided by the desired pharmacophoric features for a specific biological target, such as PI3K/mTOR dual inhibitors. nih.gov By strategically varying the substituents at different positions on the thiazole ring, chemists can modulate the molecule's electronic properties, steric profile, and binding interactions. nih.gov
Table 2: Selected Analogues of Thiazole Sulfonyl Chloride
| Compound Name | Position of Sulfonyl Chloride | Substituent(s) on Thiazole Ring | Reference |
| This compound | C4 | 2-Chloro | - |
| 2-Alkyl/Aryl-1,3-thiazole-4-sulfonyl chloride | C4 | 2-Alkyl or 2-Aryl | researchgate.net |
| 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride | C5 | 2-Chloro, 4-Methyl | sigmaaldrich.com |
| 2-Methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride | C5 | 2-Methyl, 4-Tosyl | researchgate.net |
Comparative Reactivity Studies of Isomeric Thiazole Sulfonyl Chlorides
While direct, side-by-side experimental studies comparing the reactivity of isomeric thiazole sulfonyl chlorides are not extensively documented in the reviewed literature, differences in reactivity can be predicted based on the general electronic properties of the thiazole ring and the influence of substituents. The thiazole ring is not uniformly reactive; the C2 position is the most electron-deficient and susceptible to nucleophilic attack, while the C5 position is the most electron-rich and favored for electrophilic substitution. pharmaguideline.com
A sulfonyl chloride group is strongly electron-withdrawing. Its position on the ring significantly impacts the reactivity of the other ring positions.
4-Sulfonyl Chloride Isomer : When placed at the C4 position, the -SO₂Cl group will strongly withdraw electron density, further deactivating the ring towards electrophilic attack, particularly at the adjacent C5 position. Conversely, it may increase the electrophilicity of the ring carbons, potentially influencing their susceptibility to nucleophilic attack under certain conditions.
5-Sulfonyl Chloride Isomer : A sulfonyl chloride at the C5 position would similarly deactivate the ring, especially the adjacent C4 position. The reactivity of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride has been shown to be dependent on the nature of the nucleophile, indicating a complex interplay of electronic and steric effects that dictates the regiochemistry of reactions. researchgate.net
These predicted differences highlight how the placement of the sulfonyl chloride group is a critical factor in the synthetic design and subsequent reactivity of these important chemical building blocks.
Applications in Advanced Organic Synthesis
Utilization as a Versatile Building Block for Complex Heterocyclic Compounds
The inherent reactivity of 2-chloro-1,3-thiazole-4-sulfonyl chloride makes it an exceptional building block for the synthesis of diverse and complex heterocyclic compounds. The thiazole (B1198619) ring is a privileged scaffold found in numerous pharmacologically active agents, and this reagent provides a direct entry into novel derivatives.
The primary reaction pathway involves the sulfonyl chloride group, which readily reacts with primary and secondary amines under basic conditions to form stable sulfonamide linkages. pharmaguideline.comscispace.com This reaction is fundamental to medicinal chemistry for creating libraries of potential drug candidates. For instance, its reaction with various anilines or aliphatic amines can generate a wide array of 2-chloro-1,3-thiazole-4-sulfonamides. These products are not merely final compounds but serve as advanced intermediates themselves. The remaining chloro group at the C-2 position of the thiazole ring can undergo subsequent nucleophilic substitution, allowing for the introduction of further complexity and diversification of the molecular structure. pharmaguideline.com
This sequential reactivity is strategically employed in the synthesis of fused heterocyclic systems. By reacting this compound with a bifunctional nucleophile, chemists can construct elaborate polycyclic structures in a controlled manner. For example, reaction with an amino alcohol could first form a sulfonamide, followed by an intramolecular cyclization via displacement of the C-2 chlorine to form a thiazolo-oxazine ring system. Such strategies are crucial for accessing novel chemical space in drug discovery programs. nih.gov The synthesis of previously unknown trisubstituted 1,3-thiazoles has been achieved using related thiazole sulfonyl chlorides, highlighting the regioselective nature of these reactions which is dependent on the nucleophile used. nih.gov
Table 1: Representative Reactions in Heterocycle Synthesis This table is for illustrative purposes and does not represent exhaustive experimental data.
| Reactant A | Reactant B | Product Type | Potential Application |
|---|---|---|---|
| This compound | Aniline | 2-Chloro-N-phenyl-1,3-thiazole-4-sulfonamide | Intermediate for pharmaceuticals |
| This compound | Piperidine | 2-Chloro-4-(piperidine-1-sulfonyl)-1,3-thiazole | Bioactive molecule scaffold |
Facilitating Functional Group Interconversions
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing chemists to modify molecular functionality to achieve a desired target. This compound is a powerful reagent for FGI due to its two distinct electrophilic centers.
The sulfonyl chloride moiety is an excellent leaving group and can be converted into a variety of other functional groups. Its most common transformation is the formation of sulfonamides upon reaction with amines. scispace.com However, it can also react with alcohols to form sulfonate esters or be reduced to sulfinates and eventually thiols, providing access to a different class of sulfur-containing compounds. This versatility allows chemists to strategically manipulate the oxidation state and connectivity at the sulfur atom.
Simultaneously, the chlorine atom at the 2-position of the thiazole ring is susceptible to nucleophilic aromatic substitution (SNAr). pharmaguideline.com This allows for the displacement of the chloride with a wide range of nucleophiles, including:
Amines: To introduce new amino substituents, creating di-substituted thiazole derivatives.
Alkoxides/Thiolates: To form ethers and thioethers, respectively.
Cyanide: To introduce a nitrile group, which is a versatile precursor for carboxylic acids, amines, and other functionalities.
The differential reactivity of the two chloro-functional groups—the sulfonyl chloride being significantly more reactive than the aryl chloride—enables selective and stepwise functionalization. A chemist can first react the sulfonyl chloride group at a low temperature and then perform a substitution reaction on the C-2 chloro group under more forcing conditions, such as heating. This controlled reactivity is essential for efficient and predictable synthetic routes.
Role in the Preparation of Specialized Organic Materials
The application of thiazole-containing compounds extends beyond pharmaceuticals into the realm of materials science. Thiazole is an electron-accepting heterocycle, a property that makes it a valuable component in organic electronic materials. mdpi.com Derivatives of thiazole are used in the synthesis of organic semiconductors, conductive polymers, and specialized dyes. mdpi.comresearchgate.net
While direct applications of this compound in this area are emerging, its derivatives serve as key monomers or precursors for such materials. The thiazole core can be incorporated into a polymer backbone through reactions involving its functional handles. For example, a sulfonamide derivative could be further functionalized to contain a polymerizable group (like a vinyl or ethynyl (B1212043) group). Subsequent polymerization can lead to novel polymers with tailored electronic properties. Thiazole-based polymers have been investigated for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govmdpi.com
Furthermore, the thiazole nucleus is a known chromophore. By coupling thiazole derivatives, often prepared from precursors like this compound, with diazonium salts, a variety of azo dyes can be synthesized. pharmaguideline.comgoogle.com These dyes can have applications in textiles, printing, and as functional dyes in electronic devices. The electronic properties of these dyes can be fine-tuned by modifying the substituents on the thiazole ring, a process facilitated by the versatile reactivity of the starting building block. organic-chemistry.org
Table 2: Potential Contributions to Organic Materials This table outlines potential roles based on the properties of the thiazole core.
| Material Class | Role of Thiazole Moiety | Potential Precursor |
|---|---|---|
| Organic Semiconductors | Electron-accepting unit | Thiazole-based monomers |
| Conductive Polymers | Component of conjugated backbone | Functionalized thiazole derivatives |
Strategic Bond Disconnection in Retrosynthetic Analysis
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical "disconnections". This compound represents a powerful "synthon" or synthetic equivalent in this process for introducing a substituted thiazole moiety.
When a target molecule contains a 2-substituted-1,3-thiazole-4-sulfonamide core, several strategic bond disconnections point back to this compound as a logical precursor.
S-N Bond Disconnection: The bond between the sulfur atom and the nitrogen of the sulfonamide is a key disconnection. This is the reverse of the sulfonamide formation reaction. This disconnection simplifies the target molecule into an amine and the electrophilic this compound. researchgate.net
C-S Bond Disconnection: The bond between the thiazole ring (at C-4) and the sulfur of the sulfonyl group can be disconnected. This simplifies the molecule to a 4-lithio or 4-halo-2-chlorothiazole precursor, which would then need to be sulfonylated. However, using the title compound directly is often more efficient.
C-X Bond Disconnection at C-2: If the target molecule has a substituent other than chlorine at the 2-position (e.g., an amino or alkoxy group), the bond between C-2 and that heteroatom is a logical disconnection. This leads back to an intermediate like 2-chloro-1,3-thiazole-4-sulfonamide, and subsequently to the title reagent, recognizing the C-Cl bond as the site of a nucleophilic substitution reaction.
By identifying the thiazole-sulfonamide fragment within a complex target, a synthetic chemist can strategically plan a convergent synthesis where the thiazole building block, this compound, is introduced efficiently, often late in the synthetic sequence. This avoids carrying the relatively reactive thiazole ring through numerous, potentially harsh, reaction steps.
Advanced Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise molecular structure of 2-Chloro-1,3-thiazole-4-sulfonyl chloride by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
¹H-NMR Spectroscopy: The proton NMR spectrum for this compound is expected to be relatively simple due to the limited number of hydrogen atoms. The key feature would be a single signal corresponding to the lone proton at the 5-position of the thiazole (B1198619) ring. The electron-withdrawing nature of the adjacent sulfonyl chloride group and the inherent aromaticity of the thiazole ring would shift this proton's signal significantly downfield.
¹³C-NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation by detecting the three distinct carbon atoms in the thiazole ring. Each carbon atom possesses a unique electronic environment, resulting in separate resonance signals. The carbon atom at the 2-position (C2), bonded to the electronegative chlorine and nitrogen atoms, is expected to appear at a significant downfield shift. The C4 carbon, directly attached to the sulfonyl chloride group, would also be deshielded. The C5 carbon, bonded to the single ring proton, would appear at a chemical shift typical for an sp²-hybridized carbon in a heteroaromatic system.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Signal Assignment |
| ¹H | ~ 8.0 - 9.0 | H5 proton on the thiazole ring |
| ¹³C | ~ 150 - 160 | C2 (bonded to Cl) |
| ¹³C | ~ 145 - 155 | C4 (bonded to SO₂Cl) |
| ¹³C | ~ 120 - 130 | C5 |
Note: The data in this table are estimated values based on typical chemical shifts for similar heterocyclic structures. Actual experimental values may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the principal functional groups within the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is dominated by the strong, characteristic absorptions of the sulfonyl chloride (-SO₂Cl) group. These include two distinct and intense stretching bands for the sulfur-oxygen double bonds (S=O), typically appearing in the regions of 1370-1400 cm⁻¹ (asymmetric stretch) and 1180-1200 cm⁻¹ (symmetric stretch).
Additional absorption bands confirm the presence of the thiazole ring. Vibrations associated with the C=N and C=C bonds within the heteroaromatic ring are expected in the 1500-1600 cm⁻¹ region. The C-H stretching vibration of the lone proton on the ring would likely be observed above 3000 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 3100 | C-H Stretch | Thiazole Ring |
| ~ 1550 | C=N Stretch | Thiazole Ring |
| 1370 - 1400 | Asymmetric SO₂ Stretch | Sulfonyl Chloride |
| 1180 - 1200 | Symmetric SO₂ Stretch | Sulfonyl Chloride |
| ~ 750 | C-Cl Stretch | Chloro Group |
| ~ 600 | S-Cl Stretch | Sulfonyl Chloride |
Mass Spectrometry for Molecular Mass Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ionized form. For this compound, the molecular formula is C₃HCl₂NO₂S₂. evitachem.com
The exact molecular weight of the compound is 218.07 g/mol . evitachem.com In a high-resolution mass spectrum, this would be observed as the molecular ion peak [M]⁺. A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic cluster of peaks for the molecular ion:
[M]⁺ peak: Containing two ³⁵Cl isotopes.
[M+2]⁺ peak: Containing one ³⁵Cl and one ³⁷Cl isotope.
[M+4]⁺ peak: Containing two ³⁷Cl isotopes.
The relative intensities of these peaks (approximately 9:6:1) provide definitive evidence for the presence of two chlorine atoms in the molecule.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (TLC, Column Chromatography)
Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to qualitatively check the purity of a sample and to quickly determine appropriate conditions for larger-scale purification. A small amount of the compound is spotted onto a silica (B1680970) gel plate (the stationary phase), which is then developed in a sealed chamber containing a suitable solvent system (the mobile phase). The polarity of the solvent is adjusted to achieve good separation between the desired product, starting materials, and any byproducts. The separated spots are typically visualized under UV light.
Column Chromatography: For the purification of larger quantities, column chromatography is the standard method. This technique operates on the same principles as TLC. A glass column is packed with a stationary phase, most commonly silica gel. The crude product mixture is loaded onto the top of the column and eluted with a carefully chosen mobile phase. The selection of the solvent system is often guided by prior TLC analysis. As the solvent flows through the column, the components of the mixture separate based on their differential adsorption to the silica gel. Fractions are collected sequentially, and those containing the pure compound are combined and concentrated to yield the purified this compound.
Computational and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-Chloro-1,3-thiazole-4-sulfonyl chloride. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.
Detailed calculations, often using basis sets like 6-311G(d,p), can determine key electronic parameters. researchgate.net The distribution of electron density, molecular orbital energies, and electrostatic potential are mapped to understand the molecule's behavior. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are crucial in predicting chemical reactivity and the molecule's role in charge-transfer interactions.
Table 1: Calculated Electronic Properties of this compound
| Property | Description | Typical Calculated Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -8.5 to -7.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -1.5 to -0.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | 6.0 to 7.0 eV |
| Dipole Moment | A measure of the net molecular polarity. | 3.0 to 4.5 D |
| Mulliken Atomic Charges | Partial charges on each atom, indicating electrophilic and nucleophilic sites. | S (sulfonyl): +1.2 to +1.5Cl (sulfonyl): -0.2 to -0.4N: -0.5 to -0.7C2: +0.2 to +0.4Cl (thiazole): -0.1 to -0.3 |
Note: Values are illustrative and depend on the specific level of theory and basis set used for the calculation.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods are widely used to predict various spectroscopic parameters, which aids in the interpretation of experimental data. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable for structural confirmation.
The Gauge-Independent Atomic Orbital (GIAO) method, typically combined with a DFT functional such as B3LYP, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.netmdpi.com The accuracy of these predictions is sensitive to the choice of basis set and the inclusion of solvent effects, which can be modeled implicitly or explicitly. nih.gov While providing reliable results for many organic molecules, the presence of heavy atoms like sulfur and chlorine can sometimes pose challenges for standard methods, occasionally requiring more sophisticated levels of theory for high accuracy. researchgate.netnih.gov
Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted Chemical Shift (GIAO/DFT) | Experimental Chemical Shift |
|---|---|---|
| C2 | 155.2 | 154.8 |
| C4 | 148.9 | 148.1 |
| C5 | 120.5 | 121.3 |
Note: Experimental values are hypothetical for illustrative purposes. Predicted values are scaled relative to a reference standard (e.g., TMS).
Mechanistic Investigations through Computational Modeling
Computational modeling is a key tool for investigating the reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine activation energies, providing a detailed picture of the reaction pathway.
For instance, the reaction of the sulfonyl chloride group with nucleophiles, a characteristic reaction for this class of compounds, can be modeled. researchgate.net Computational studies can elucidate the step-by-step process, such as the initial nucleophilic attack on the sulfur atom, formation of a trigonal bipyramidal intermediate, and the subsequent departure of the chloride leaving group. These models can also help explain regioselectivity in reactions where multiple reactive sites exist on the molecule. researchgate.net DFT calculations can predict whether a reaction proceeds through a concerted or stepwise mechanism and can help rationalize the observed product distributions under different reaction conditions. acs.org
Structure-Reactivity Relationship Analysis via Computational Methods
Computational methods allow for the quantitative analysis of the relationship between the molecular structure of this compound and its chemical reactivity. This is often achieved through the calculation of various chemical descriptors derived from conceptual DFT.
These descriptors help to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. physchemres.org The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Fukui functions and local softness indices offer a more quantitative measure of the reactivity at specific atomic sites. physchemres.org This analysis is crucial for predicting how the molecule will interact with other reagents and for designing new synthetic pathways. academie-sciences.frnih.gov
Table 3: Calculated Reactivity Descriptors for this compound
| Atomic Site | Fukui Function (f⁻) for Nucleophilic Attack | Fukui Function (f⁺) for Electrophilic Attack | Description of Reactivity |
|---|---|---|---|
| S (sulfonyl) | 0.05 | 0.35 | Highly susceptible to nucleophilic attack. |
| N3 | 0.28 | 0.08 | Primary site for electrophilic attack (protonation). |
| C5-H | 0.15 | 0.12 | Potential site for deprotonation/metallation. |
| C2 | 0.08 | 0.25 | Susceptible to nucleophilic attack. |
Note: Values are illustrative, representing the relative propensity for reaction at each site.
Future Research Directions and Emerging Trends
Development of Greener and More Sustainable Synthetic Routes
Traditional methods for synthesizing sulfonyl chlorides often rely on harsh and corrosive reagents like chlorosulfonic acid and produce significant waste. nih.gov Future research is focused on developing milder and more environmentally friendly protocols. This includes the use of alternative chlorinating agents like N-chlorosuccinimide (NCS) or sodium dichloroisocyanurate, which are safer to handle. organic-chemistry.orgrsc.org Other modern approaches involve the oxidative chlorination of thiols or their derivatives using eco-friendly oxidants, potentially in aqueous media to reduce the reliance on volatile organic solvents. rsc.orgmdpi.com Photocatalytic methods using heterogeneous catalysts are also emerging as a sustainable alternative to traditional Sandmeyer-type reactions for producing aryl sulfonyl chlorides. nih.govacs.org
Exploration of Novel Catalytic Transformations
There is a growing interest in using metal catalysts to mediate new reactions involving sulfonyl chlorides. Palladium-catalyzed cross-coupling reactions, for instance, can be used to form C-N bonds, providing alternative routes to complex sulfonamides that are difficult to synthesize via traditional nucleophilic substitution. thieme-connect.com Research into novel catalyst systems, including those based on abundant metals like nickel or copper, aims to expand the scope of these transformations, allowing for the coupling of a wider range of substrates under milder conditions. nih.gov The development of catalysts for the regioselective functionalization of the thiazole (B1198619) ring would further enhance the synthetic utility of this compound.
High-Throughput Synthesis and Screening of Derivatives
The reactivity of 2-Chloro-1,3-thiazole-4-sulfonyl chloride makes it an ideal candidate for high-throughput synthesis and the creation of compound libraries. nih.gov By combining this reagent with a diverse set of amines in parallel synthesis formats, large numbers of novel sulfonamides can be generated rapidly. This "libraries from libraries" approach accelerates the drug discovery process by providing a wide range of structurally diverse molecules for biological screening against various therapeutic targets. nih.gov
Integration with Automated Synthesis and Flow Chemistry Platforms
The synthesis of sulfonyl chlorides and their subsequent reactions can be highly exothermic and challenging to control on a large scale in traditional batch reactors. rsc.org Flow chemistry platforms offer significant advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety by minimizing the volume of hazardous reagents at any given time. rsc.orgsyrris.com Integrating the synthesis of this compound and its conversion to sulfonamides into a continuous, automated flow process can enhance yield, purity, and scalability. mdpi.comresearchgate.net This approach is particularly valuable for industrial production, where consistency and safety are paramount. acs.orgresearchgate.net
Q & A
What are the key steps in synthesizing 2-chloro-1,3-thiazole-4-sulfonyl chloride, and how are reaction conditions optimized?
Basic
The synthesis typically involves cyclization of precursor compounds followed by oxidative chlorination. For example, ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate is cyclized using Lawesson’s reagent, followed by oxidative chlorination of the intermediate sulfide in acetic acid . Key parameters include:
- Temperature : Controlled heating (80–100°C) during cyclization.
- Solvent : Acetic acid for chlorination to stabilize reactive intermediates.
- Catalysts : Lawesson’s reagent promotes cyclization via sulfur insertion .
Analytical techniques like NMR and IR spectroscopy are critical for verifying intermediates and final product purity .
How is the structure of this compound confirmed experimentally?
Basic
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR identify aromatic protons (6.8–8.2 ppm) and sulfonyl chloride groups (~140 ppm for sulfur) .
- IR Spectroscopy : Peaks at ~1360 cm (S=O asymmetric stretch) and ~1170 cm (S=O symmetric stretch) confirm the sulfonyl chloride moiety .
- SMILES/InChI : Canonical SMILES (e.g.,
Clc1ccc(cc1)c1scc(n1)S(=O)(=O)Cl) provides unambiguous structural representation .
What are the typical reactivity patterns of this compound in nucleophilic substitution reactions?
Basic
The sulfonyl chloride group reacts with nucleophiles like amines and alcohols under mild conditions:
- With Amines : Forms sulfonamides at room temperature in dioxane or THF, often requiring a base (e.g., triethylamine) to neutralize HCl .
- With Alcohols : Produces sulfonate esters at elevated temperatures (50–70°C) in aprotic solvents .
Reaction progress is monitored via TLC or HPLC to track consumption of starting material .
How can researchers optimize reaction yields for sulfonamide derivatives of this compound?
Advanced
Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., dioxane) enhance nucleophilicity and stabilize intermediates .
- Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) accelerates amine coupling .
- Stoichiometry : Excess amine (1.2–1.5 equiv) ensures complete conversion of sulfonyl chloride .
- Temperature Gradients : Stepwise heating (e.g., 25°C → 60°C) minimizes side reactions like hydrolysis .
What methodologies are used to evaluate the antitumor activity of sulfonamide derivatives derived from this compound?
Advanced
Antitumor screening involves:
- In Vitro Assays : Testing against 60 cancer cell lines (e.g., NCI-60 panel) to determine IC values .
- Structure-Activity Relationship (SAR) : Modifying substituents on the thiazole ring or aryl groups (e.g., introducing bromine at position 3) enhances cytotoxicity .
- Mechanistic Studies : Flow cytometry and Western blotting assess apoptosis induction and protein targets (e.g., Bcl-2 suppression) .
How can contradictory data on physical properties (e.g., melting points) of this compound be resolved?
Advanced
Contradictions often arise from impurities or polymorphic forms. Resolution strategies include:
- Recrystallization : Using solvents like ethyl acetate/hexane to isolate pure crystalline forms .
- XRD Analysis : Single-crystal X-ray diffraction unambiguously confirms molecular packing and polymorphism .
- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis differentiate decomposition vs. melting events .
What experimental approaches elucidate the reaction mechanism of sulfonyl chloride substitution?
Advanced
Mechanistic studies employ:
- Kinetic Isotope Effects (KIE) : Replacing Cl with Cl to track bond cleavage via mass spectrometry .
- DFT Calculations : Modeling transition states to predict regioselectivity in nucleophilic attacks .
- Trapping Intermediates : Using stabilizing agents (e.g., crown ethers) to isolate sulfonyl radical species in ESR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
